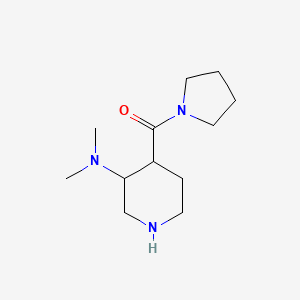
Methyl 2-methyl-6-(phenylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-6-(phenylthio)nicotinate is an organic compound with the molecular formula C14H13NO2S It is a derivative of nicotinic acid, featuring a phenylthio group at the 6-position and a methyl group at the 2-position of the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-6-(phenylthio)nicotinate typically involves the esterification of 2-methyl-6-(phenylthio)nicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the nitro group to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-6-(phenylthio)nicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-6-(phenylthio)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The phenylthio group can enhance the compound’s binding affinity and selectivity for certain receptor subtypes.
Comparación Con Compuestos Similares
Methyl nicotinate: A simpler ester of nicotinic acid without the phenylthio and methyl groups.
2-methyl-6-(phenylthio)nicotinic acid: The acid precursor to the ester.
Methyl 6-(phenylthio)nicotinate: Lacks the methyl group at the 2-position.
Uniqueness: Methyl 2-methyl-6-(phenylthio)nicotinate is unique due to the presence of both the phenylthio and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a pharmacological agent and its utility in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H13NO2S |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
methyl 2-methyl-6-phenylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-10-12(14(16)17-2)8-9-13(15-10)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clave InChI |
BDKGOXJRTJUJDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)SC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793128.png)

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate](/img/structure/B11793150.png)

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11793160.png)








